Cas no 1807000-07-2 (2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine)

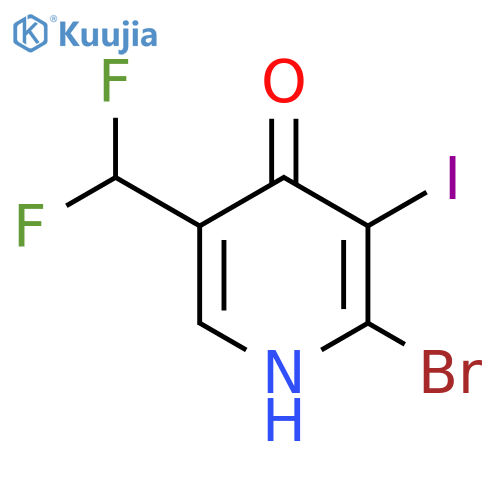

1807000-07-2 structure

商品名:2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine

CAS番号:1807000-07-2

MF:C6H3BrF2INO

メガワット:349.899399995804

CID:4915466

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine

-

- インチ: 1S/C6H3BrF2INO/c7-5-3(10)4(12)2(1-11-5)6(8)9/h1,6H,(H,11,12)

- InChIKey: ICGNZSUEINWIFE-UHFFFAOYSA-N

- ほほえんだ: IC1=C(NC=C(C(F)F)C1=O)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 287

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 29.1

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024006729-500mg |

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine |

1807000-07-2 | 97% | 500mg |

$950.60 | 2022-03-31 | |

| Alichem | A024006729-1g |

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine |

1807000-07-2 | 97% | 1g |

$1,713.60 | 2022-03-31 |

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1807000-07-2 (2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 624-75-9(Iodoacetonitrile)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量